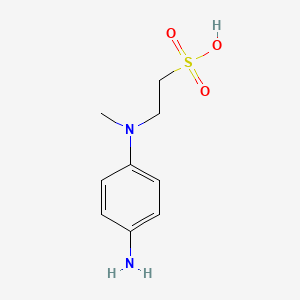
N-METHYL-N-4-AMINOPHENYLTAURINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-METHYL-N-4-AMINOPHENYLTAURINE is a chemical compound with a complex structure that includes an aromatic amine and a sulfonic acid group
Vorbereitungsmethoden
The synthesis of N-METHYL-N-4-AMINOPHENYLTAURINE typically involves multiple steps, starting with the preparation of the aromatic amine and subsequent functionalization to introduce the sulfonic acid group. Common synthetic routes include:
Aromatic Amination:
Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
N-METHYL-N-4-AMINOPHENYLTAURINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction conditions and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
N-METHYL-N-4-AMINOPHENYLTAURINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-METHYL-N-4-AMINOPHENYLTAURINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic amine can engage in π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-METHYL-N-4-AMINOPHENYLTAURINE include:
2-(4-Aminophenyl)ethylamine: Shares the aromatic amine structure but lacks the sulfonic acid group.
4-Aminobenzenesulfonic acid: Contains the sulfonic acid group but differs in the positioning and presence of other functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
6253-69-6 |
|---|---|
Molekularformel |
C9H14N2O3S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-(4-amino-N-methylanilino)ethanesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-11(6-7-15(12,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
RKAWXNGUVJWTHV-UHFFFAOYSA-N |
SMILES |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)N |
Kanonische SMILES |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















